Laulimalide, also known as Fijianolide B, is a 20-membered macrolide natural product originally isolated from marine sponges, specifically Cacospongia mycofijiensis, Hyatella sp., Spongia mycofijiensis, and Fasciospongia rimosa. [, ] It is classified as a microtubule-stabilizing agent, exhibiting potent cytotoxic activity against various cancer cell lines, including those resistant to other microtubule-targeting agents like paclitaxel. [, , ] Laulimalide has garnered significant attention in scientific research due to its unique structural features, potent biological activity, and potential as a novel anticancer therapeutic lead.
Synthesis Analysis
Convergent Approach: The molecule is assembled from two major fragments, typically a C3-C16 segment and a C17-C28 segment. [, ]
Julia Olefination: This reaction is commonly used to connect the two major fragments, forming the crucial trans double bond in the macrocycle. [, ]
Macrolactonization: Various methods, including Yamaguchi lactonization and Mitsunobu macrolactonization, have been employed to close the 20-membered ring. [, ]
Sharpless Asymmetric Epoxidation: This reaction is crucial for the stereoselective introduction of the sensitive 16,17-epoxide, a key structural feature for laulimalide's activity. []
Ring-Closing Metathesis: This method is widely used for the construction of the two dihydropyran rings present in the molecule. [, ]
The development of new synthetic methodologies, such as step-economical strategies, late-stage diversification through cross-metathesis, and biomimetic approaches, continues to enhance the efficiency and flexibility of laulimalide synthesis. [, , ]
Molecular Structure Analysis
20-membered Macrocycle: The molecule contains a large ring system with five double bonds, contributing to its conformational flexibility. []
Two Dihydropyran Rings: These six-membered rings, containing an oxygen atom, are crucial structural elements for biological activity. [, ]
C16-C17 Epoxide: This sensitive three-membered ring is essential for laulimalide's potent microtubule-stabilizing activity. [, ]
Nine Chiral Centers: The molecule contains nine stereogenic centers, leading to numerous possible stereoisomers. [, ]
Mechanism of Action
Laulimalide acts as a microtubule-stabilizing agent by binding to β-tubulin, a protein subunit of microtubules, which are essential components of the cytoskeleton. [, , , ] Its mechanism of action is characterized by:
Unique Binding Site: Laulimalide binds to a site on β-tubulin distinct from the taxane-binding site, allowing it to overcome paclitaxel resistance. [, , ]
Inter-Protofilament Binding: The molecule interacts with two adjacent β-tubulin units across protofilaments, stabilizing the microtubule lattice. [, ]
Allosteric Modulation of the Taxane Site: Laulimalide allosterically stabilizes the M-loop, a structural element involved in lateral tubulin interactions within microtubules. []
Synergy with Taxoid Site Agents: Laulimalide exhibits synergistic effects with paclitaxel and other taxoid site agents on tubulin assembly, enhancing microtubule stabilization. [, ]
β-Tubulin Isoform Specificity: The molecule exhibits varying binding affinities for different β-tubulin isoforms, suggesting potential for isoform-specific targeting. [, ]
Physical and Chemical Properties Analysis
Stability: The molecule is known to be intrinsically unstable, undergoing rearrangement to a less active isomer. [, ]
Applications
Cancer Research: Laulimalide serves as a potent cytotoxic agent for studying cancer cell biology, particularly mechanisms of cell cycle regulation, microtubule dynamics, and apoptosis. [, , , ] Its efficacy against paclitaxel-resistant cells highlights its potential for overcoming drug resistance in cancer therapy. [, ]
Microtubule Research: Laulimalide's distinct binding site on β-tubulin and its ability to stabilize microtubules in a unique manner make it a valuable probe for investigating microtubule structure, dynamics, and function. [, , , ] It can be used to study the role of microtubules in various cellular processes, including mitosis, cell migration, and intracellular transport.
Drug Discovery and Development: Laulimalide's potent anticancer activity and unique mechanism of action make it a promising lead for the development of new anticancer therapeutics. [, , , ] Structure-activity relationship studies based on laulimalide analogues are crucial for optimizing its pharmacological properties and overcoming its inherent instability. [, ]
Chemogenomic Profiling: Laulimalide can be used in chemogenomic studies to identify genes and pathways involved in its mechanism of action and to uncover potential synergistic drug combinations. []
Related Compounds
Isolaulimalide
Compound Description: Isolaulimalide is a naturally occurring structural isomer of Laulimalide. [] It is less potent than Laulimalide in inhibiting cellular proliferation, with IC50 values in the low micromolar range compared to Laulimalide's low nanomolar range. [] Both compounds are structurally similar, but Isolaulimalide lacks the epoxide moiety present in Laulimalide. [, ]
Relevance: Isolaulimalide's lower potency compared to Laulimalide suggests that the epoxide moiety in Laulimalide plays a role in its activity as a microtubule-stabilizing agent. [, ] The discovery of Isolaulimalide alongside Laulimalide initiated research into understanding the importance of specific structural features in Laulimalide's biological activity. []
C16-C17-des-epoxy Laulimalide (LA1)
Compound Description: LA1 is a synthetic analogue of Laulimalide designed for enhanced chemical stability while retaining the biological activities of Laulimalide. [] This analogue is one of the most potent Laulimalide analogues, exhibiting an IC50 value of 0.12 μM. [] LA1, like Laulimalide, increases the density of interphase microtubules, induces the formation of aberrant mitotic spindles, and ultimately leads to apoptosis. []
Relevance: LA1 demonstrates that modifying Laulimalide's structure can enhance its stability without compromising its potent biological activity. [] This compound, along with other analogues, helps establish the structure-activity relationship of Laulimalide and identifies modifications that can be made without affecting its primary mechanism of action. [] The improved stability of LA1 makes it a more attractive candidate for further development as a potential therapeutic agent. []
Relevance: The reduced potency of this compound highlights the importance of individual structural features in Laulimalide's activity. [] Combining seemingly beneficial modifications does not necessarily lead to an additive or synergistic effect. [] This observation underscores the complexity of structure-activity relationships and the need for comprehensive evaluation of synthetic analogues.
C2-C3-alkynoate Laulimalide derivatives
Compound Description: Two analogues with C2-C3-alkynoate modifications were synthesized as part of the exploration of Laulimalide's structure-activity relationship. [] These derivatives exhibited lower potency compared to Laulimalide and other potent analogues. [] While these compounds induced abnormal microtubule structures, they did not cause significant micronucleation or extensive G2/M accumulation. []
Relevance: These C2-C3-alkynoate derivatives highlight that modifications to the macrocycle of Laulimalide can significantly impact its activity and potentially alter its mechanism of action. [] The reduced potency and different cellular effects compared to Laulimalide suggest that the C2-C3 region of the macrocycle is crucial for Laulimalide's interactions with tubulin and its ability to disrupt microtubule dynamics effectively. []
Neolaulimalide
Compound Description: Neolaulimalide is a naturally occurring analogue of Laulimalide, isolated from the same marine sponge species. [] This compound shares a similar structure with Laulimalide but has distinct structural differences. [] Neolaulimalide, like Laulimalide, can induce tubulin polymerization, confirming its activity as a microtubule-stabilizing agent. []
Relevance: The discovery of Neolaulimalide alongside Laulimalide emphasizes the structural diversity within this class of marine natural products and their potential as a source of novel microtubule-stabilizing agents. [] The ability of Neolaulimalide to induce tubulin polymerization, similar to Laulimalide, suggests that they may share a common binding site on tubulin or have a similar mechanism of action despite their structural differences. [] Further investigation into the structure-activity relationship of Neolaulimalide could provide valuable insights for developing more potent and selective Laulimalide analogues. []
11-desmethyllaulimalide
Compound Description: This synthetic analogue of Laulimalide lacks the methyl group at the C11 position. [] Despite this simplification, 11-desmethyllaulimalide retains the anticancer activity of Laulimalide, demonstrating its potential as a simplified and potent analogue. []
Relevance: The development of 11-desmethyllaulimalide highlights the potential for simplifying the structure of Laulimalide without losing its essential biological activity. [] This simplified analogue could offer advantages in terms of synthesis and could be a more practical starting point for developing novel anticancer agents. []
Paclitaxel: [, , , , , , , , , , , , , , , ] A clinically used microtubule-stabilizing agent that serves as a reference compound for comparing the activity and mechanism of action of Laulimalide and its analogues. [, , , , , , , , , , , , , , , ]
Epothilones: [, , , , , , , , , ] Another class of microtubule-stabilizing agents that share a similar mechanism of action with paclitaxel but bind to a different site on tubulin compared to Laulimalide. [, , , , , , , , , ]
2-methoxyestradiol: [] A non-tubulin-binding antiproliferative antimitotic agent that exhibits synergy with Laulimalide and its analogues in inhibiting cell proliferation. []
Monastrol: [] An Eg5 kinesin inhibitor used in combination studies with Laulimalide to investigate potential synergistic effects. []
Peloruside A: [, , , , , , , , , , , ] A microtubule-stabilizing natural product with a similar mechanism of action to Laulimalide but with distinct structural features. [, , , , , , , , , , , ]
Sarcodictyins A and B: [] Microtubule-stabilizing agents that exhibit a similar mode of action to peloruside A and Laulimalide. []
Discodermolide: [, , ] A microtubule-stabilizing agent that binds to the taxoid site on tubulin. [, , ]
Dictyostatin: [, , ] A microtubule-stabilizing agent that binds to the taxoid site on tubulin. [, , ]
Eleutherobin: [, , ] A microtubule-stabilizing agent that binds to the taxoid site on tubulin. [, , ]
17β-acetoxy-2-ethoxy-6-oxo-B-homo-estra-1,3,5(10)-trien-3-ol: [] A steroid derivative that stabilizes microtubules by binding to the taxoid site. []
Cyclostreptin: [] A microtubule-stabilizing agent that binds to the taxoid site on tubulin. []
Vinblastine: [, ] A microtubule-destabilizing agent that binds to a different site on tubulin compared to Laulimalide. [, ]
Nocodazole: [] A microtubule-destabilizing agent that binds to a different site on tubulin compared to Laulimalide. []
Benomyl: [] A microtubule-destabilizing agent that binds to a different site on tubulin compared to Laulimalide. []
Ixabepilone: [, ] A microtubule-stabilizing agent that binds to the taxoid site on tubulin and is used in the clinic for cancer treatment. [, ]
Cisplatin: [] A platinum-based chemotherapy drug that induces DNA damage and is used in combination therapy with microtubule-stabilizing agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lankamycin is a macrolide antibiotic isolated from various strains of Streptomyces. Lankamycin may have significant activity against some Gram positive bacteria.
Lanopepden has been used in trials studying the treatment of Pneumonia, Infections, Bacterial, Skin Diseases, Infectious, and Skin Infections, Bacterial.
Lanopepden mesylate has been used in trials studying the treatment of Pneumonia, Infections, Bacterial, Skin Diseases, Infectious, and Skin Infections, Bacterial.